molecular formula C18H17N3O3 B10899835 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide

Cat. No.: B10899835
M. Wt: 323.3 g/mol
InChI Key: GDZXOPNMNJRXNC-XDHOZWIPSA-N
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Description

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is a complex organic compound with a molecular formula of C18H17N3O3 This compound is known for its unique structure, which includes an allyl group, a hydroxybenzylidene moiety, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires a specific temperature range to ensure the formation of the desired product. The reaction can be represented as follows:

3-allyl-2-hydroxybenzaldehyde+hydrazine derivativeThis compound\text{3-allyl-2-hydroxybenzaldehyde} + \text{hydrazine derivative} \rightarrow \text{this compound} 3-allyl-2-hydroxybenzaldehyde+hydrazine derivative→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Uniqueness

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is unique due to the presence of the allyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+

InChI Key

GDZXOPNMNJRXNC-XDHOZWIPSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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